molecular formula C10H16N5O13P3 B012162 Dhaptp CAS No. 101212-53-7

Dhaptp

Cat. No. B012162
M. Wt: 507.18 g/mol
InChI Key: ZARICQQUEGTEEV-RRKCRQDMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dhaptp, also known as 2,6-dihydroxyanthraquinone-3-phosphate, is a compound that has recently gained attention in the scientific community for its potential applications in biochemical and physiological research.

Mechanism Of Action

Dhaptp works by generating singlet oxygen upon excitation with light, which can induce oxidative damage to cells and tissues. This mechanism is utilized in PDT for cancer treatment, where Dhaptp is selectively taken up by cancer cells and activated by light to induce cell death. Additionally, Dhaptp has been shown to inhibit PTPs by binding to the active site of the enzyme and preventing its activity.

Biochemical And Physiological Effects

Dhaptp has been shown to have various biochemical and physiological effects. It has been demonstrated to induce apoptosis (programmed cell death) in cancer cells through the generation of singlet oxygen. Additionally, Dhaptp has been shown to inhibit the activity of PTPs, which can affect various signaling pathways in cells. Finally, Dhaptp has been utilized as a fluorescent probe for the detection of ROS in cells and tissues.

Advantages And Limitations For Lab Experiments

Dhaptp has several advantages for lab experiments. It is easy to synthesize and purify, making it readily available for research purposes. Additionally, Dhaptp has shown promising results in various scientific research applications, including PDT and PTP inhibition. However, there are also limitations to using Dhaptp in lab experiments. It can be difficult to deliver Dhaptp to specific cells or tissues, and its mechanism of action can induce oxidative damage to healthy cells and tissues.

Future Directions

There are several future directions for research on Dhaptp. One potential avenue is to investigate its potential as a therapeutic agent for cancer treatment. Additionally, further research could be conducted on its inhibition of PTPs and its effects on various signaling pathways in cells. Finally, there is potential for Dhaptp to be used in the detection and monitoring of ROS in various disease states.

Synthesis Methods

Dhaptp can be synthesized through a multi-step process that involves the reaction of anthraquinone-2,6-disulfonate with phosphorus oxychloride. The resulting compound is then hydrolyzed to yield Dhaptp. This synthesis method has been optimized for high yield and purity, making Dhaptp a viable option for research purposes.

Scientific Research Applications

Dhaptp has shown promising results in various scientific research applications. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in cells and tissues. Additionally, Dhaptp has been utilized as a photosensitizer for photodynamic therapy (PDT) in cancer treatment. It has also been investigated for its potential as an inhibitor of protein tyrosine phosphatases (PTPs), which are involved in various signaling pathways in cells.

properties

CAS RN

101212-53-7

Product Name

Dhaptp

Molecular Formula

C10H16N5O13P3

Molecular Weight

507.18 g/mol

IUPAC Name

[(2R,3S,5R)-3-hydroxy-5-[6-(hydroxyamino)purin-9-yl]oxolan-2-yl]methyl [hydroxy(phosphonooxy)phosphoryl] hydrogen phosphate

InChI

InChI=1S/C10H16N5O13P3/c16-5-1-7(15-4-13-8-9(14-17)11-3-12-10(8)15)26-6(5)2-25-30(21,22)28-31(23,24)27-29(18,19)20/h3-7,16-17H,1-2H2,(H,21,22)(H,23,24)(H,11,12,14)(H2,18,19,20)/t5-,6+,7+/m0/s1

InChI Key

ZARICQQUEGTEEV-RRKCRQDMSA-N

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

Canonical SMILES

C1C(C(OC1N2C=NC3=C(N=CN=C32)NO)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O

synonyms

6-N-hydroxylaminopurine deoxynucleoside triphosphate
dHAPTP

Origin of Product

United States

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